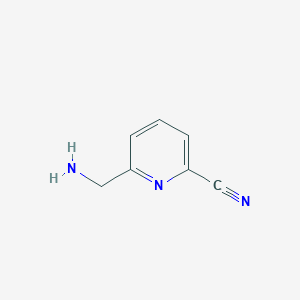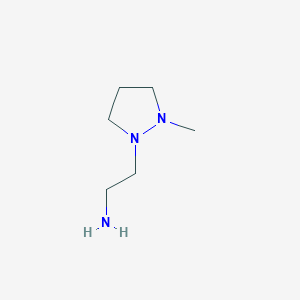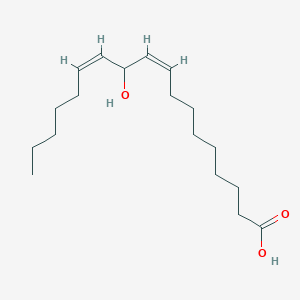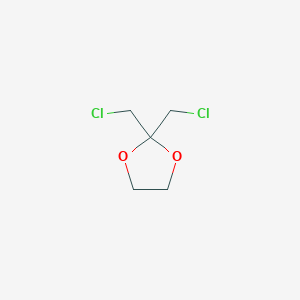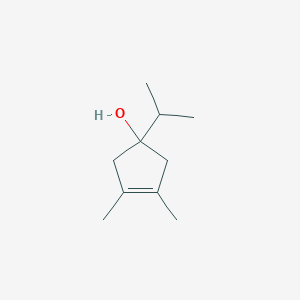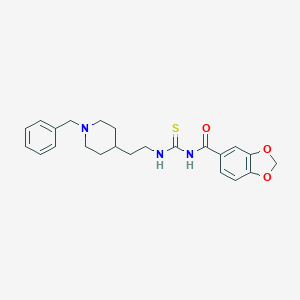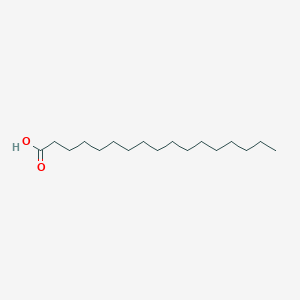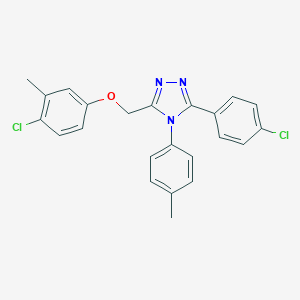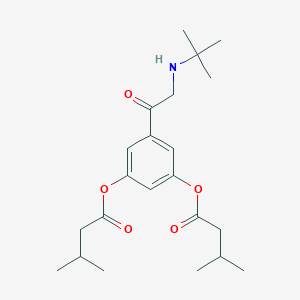
Diisovaleryl tert-butalone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisovaleryl tert-butalone (DIVTB) is a chemical compound that belongs to the class of tert-butyl ketones. It is widely used in scientific research as a reagent in organic synthesis and as a probe for studying various biochemical and physiological processes. In
Mécanisme D'action
Diisovaleryl tert-butalone is a competitive inhibitor of acetylcholinesterase. It binds to the active site of the enzyme and prevents the substrate, acetylcholine, from binding. This results in a decrease in the activity of acetylcholinesterase, which can have a range of physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Diisovaleryl tert-butalone are primarily related to its inhibition of acetylcholinesterase. Acetylcholine is an important neurotransmitter that is involved in a range of physiological processes, including muscle contraction, heart rate regulation, and memory formation. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can have both beneficial and harmful effects. For example, inhibition of acetylcholinesterase is the basis for the treatment of Alzheimer's disease, but can also lead to toxicity in certain situations.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Diisovaleryl tert-butalone in lab experiments is its versatility. It can be used in a range of applications, from organic synthesis to enzyme assays. Additionally, Diisovaleryl tert-butalone is relatively easy to synthesize and is readily available from chemical suppliers.
One limitation of using Diisovaleryl tert-butalone is its potential toxicity. As an acetylcholinesterase inhibitor, it can lead to harmful effects if not handled properly. Additionally, Diisovaleryl tert-butalone can be expensive, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving Diisovaleryl tert-butalone. One area of interest is the development of new synthetic methods for producing Diisovaleryl tert-butalone and related compounds. Additionally, there is ongoing research into the use of Diisovaleryl tert-butalone as a tool for studying the function of acetylcholinesterase and related enzymes. Finally, there is interest in exploring the potential therapeutic applications of Diisovaleryl tert-butalone in treating diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
Diisovaleryl tert-butalone can be synthesized by reacting isovaleryl chloride with tert-butyl lithium in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via a Grignard reaction, followed by an elimination reaction to yield Diisovaleryl tert-butalone. The synthesis method is relatively straightforward and can be carried out in a standard laboratory setting.
Applications De Recherche Scientifique
Diisovaleryl tert-butalone is a versatile reagent that can be used in a wide range of scientific research applications. It is commonly used as a building block in organic synthesis to create more complex molecules. For example, Diisovaleryl tert-butalone can be used to synthesize chiral molecules, which are important in the pharmaceutical industry. Additionally, Diisovaleryl tert-butalone can be used as a probe to study the function of various enzymes and proteins. It has been used to study the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system.
Propriétés
Numéro CAS |
152504-55-7 |
|---|---|
Nom du produit |
Diisovaleryl tert-butalone |
Formule moléculaire |
C22H33NO5 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
[3-[2-(tert-butylamino)acetyl]-5-(3-methylbutanoyloxy)phenyl] 3-methylbutanoate |
InChI |
InChI=1S/C22H33NO5/c1-14(2)8-20(25)27-17-10-16(19(24)13-23-22(5,6)7)11-18(12-17)28-21(26)9-15(3)4/h10-12,14-15,23H,8-9,13H2,1-7H3 |
Clé InChI |
AGAFCHCRTOREFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
SMILES canonique |
CC(C)CC(=O)OC1=CC(=CC(=C1)C(=O)CNC(C)(C)C)OC(=O)CC(C)C |
Synonymes |
diisovaleryl tert-butalone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



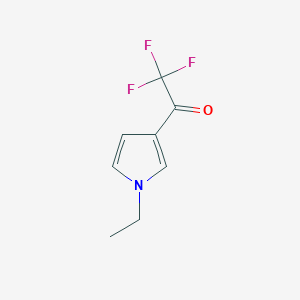
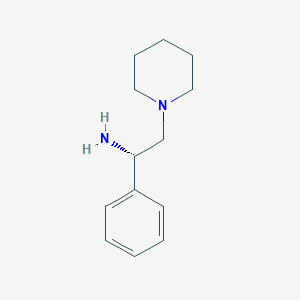
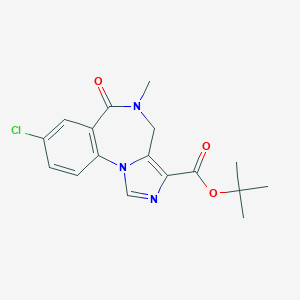
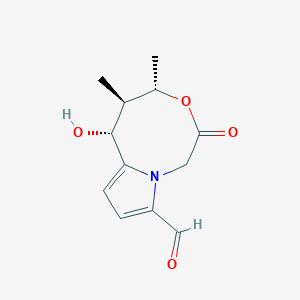
![2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B114732.png)
![N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea](/img/structure/B114737.png)
